molecular formula C16H14FNO4S B2367751 methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate CAS No. 1327184-30-4

methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate

Cat. No.: B2367751
CAS No.: 1327184-30-4
M. Wt: 335.35
InChI Key: OBVMFQFQXMMQTO-RVDMUPIBSA-N
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Description

Methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate: is an organic compound that belongs to the class of sulfonyl acrylates This compound is characterized by the presence of an anilino group, a fluorophenyl group, and a sulfonyl group attached to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with the preparation of the anilino and fluorophenyl sulfonyl intermediates.

    Reaction Steps:

Industrial Production Methods: In an industrial setting, the synthesis of methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the anilino group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfoxide or sulfide.

    Substitution: The acrylate moiety can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Sulfoxides and sulfides.

    Substitution: Various substituted acrylates depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalytic process.

    Materials Science: It can be incorporated into polymer matrices to modify their physical and chemical properties.

Biology:

    Enzyme Inhibition: The compound has potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Protein Labeling: It can be used in biochemical assays to label proteins and study their interactions.

Medicine:

    Drug Development: Due to its unique structure, the compound is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.

Industry:

    Coatings and Adhesives: The compound can be used in the formulation of specialty coatings and adhesives, providing enhanced performance characteristics.

Mechanism of Action

The mechanism by which methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate exerts its effects involves the interaction with specific molecular targets. The anilino group can form hydrogen bonds with active site residues of enzymes, while the fluorophenyl sulfonyl group can engage in hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity or modulation of protein function, thereby exerting the desired biological effect.

Comparison with Similar Compounds

  • Methyl (2E)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate
  • Methyl (2E)-3-anilino-2-[(4-bromophenyl)sulfonyl]acrylate
  • Methyl (2E)-3-anilino-2-[(4-methylphenyl)sulfonyl]acrylate

Comparison:

  • Fluorine Substitution: The presence of the fluorine atom in methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate enhances its lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs.
  • Biological Activity: The fluorinated compound may exhibit different biological activities due to the unique electronic and steric effects of the fluorine atom.
  • Reactivity: The reactivity of the compound in chemical reactions can also be influenced by the fluorine substitution, potentially leading to different reaction pathways and products.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl (E)-3-anilino-2-(4-fluorophenyl)sulfonylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO4S/c1-22-16(19)15(11-18-13-5-3-2-4-6-13)23(20,21)14-9-7-12(17)8-10-14/h2-11,18H,1H3/b15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVMFQFQXMMQTO-RVDMUPIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CNC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\NC1=CC=CC=C1)/S(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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